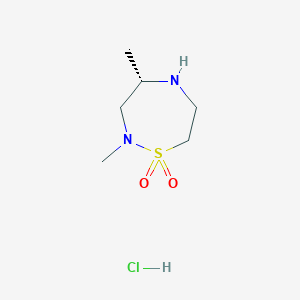
9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine is a synthetic compound that belongs to the purine class of organic molecules. This compound is characterized by a purine ring system substituted with a methyl group at the 9th position and a pyrrolidinyl group at the 6th position. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: A nucleophilic substitution reaction is carried out to introduce the pyrrolidinyl group at the 6th position of the purine ring. This is typically achieved using pyrrolidine and a suitable base such as sodium hydride or potassium carbonate.
Methylation: The methyl group is introduced at the 9th position through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of 9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(Pyrrolidin-1-yl)-9H-purin-2-amine: Lacks the methyl group at the 9th position.
9-Methyl-9H-purin-2-amine: Lacks the pyrrolidinyl group at the 6th position.
6-(Pyrrolidin-1-yl)-9H-purin-2-amine derivatives: Various derivatives with different substituents at other positions.
Uniqueness
9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine is unique due to the presence of both the methyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic profile.
Properties
CAS No. |
920317-06-2 |
|---|---|
Molecular Formula |
C10H14N6 |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
9-methyl-6-pyrrolidin-1-ylpurin-2-amine |
InChI |
InChI=1S/C10H14N6/c1-15-6-12-7-8(15)13-10(11)14-9(7)16-4-2-3-5-16/h6H,2-5H2,1H3,(H2,11,13,14) |
InChI Key |
QTQGPLRFSGYPHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2N3CCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


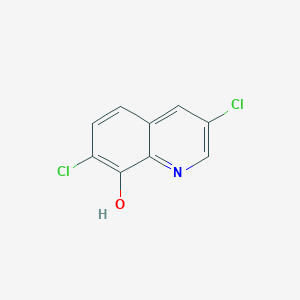

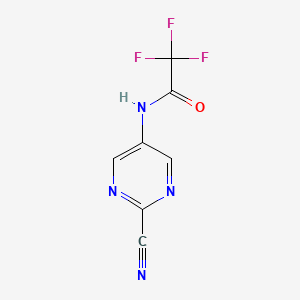

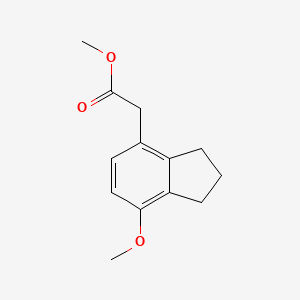
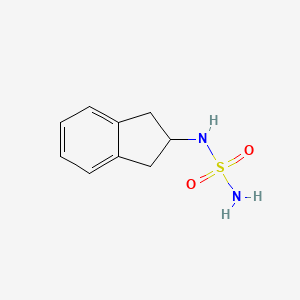
![5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11888922.png)
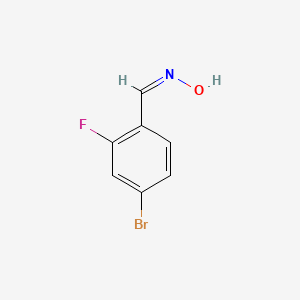
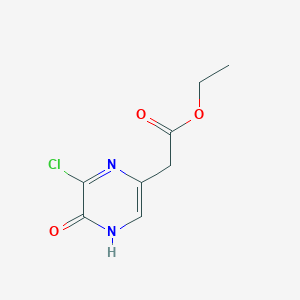
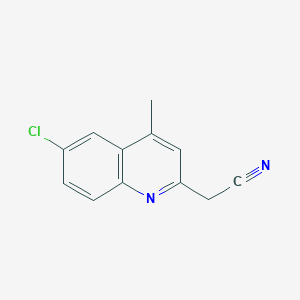
![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)

